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8-CPT-cAMP (sodium salt)

Cat. No.: B13877628
M. Wt: 493.8 g/mol
InChI Key: YIJFVHMIFGLKQL-UHFFFAOYSA-M
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Description

Significance of Cyclic Adenosine (B11128) Monophosphate (cAMP) as a Second Messenger

Cyclic Adenosine Monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of biological processes. wikipedia.orgnih.gov Discovered by Dr. Earl W. Sutherland, an achievement that earned him a Nobel Prize, cAMP is synthesized from adenosine triphosphate (ATP) by the enzyme adenylyl cyclase. wikipedia.orgpatsnap.comnih.gov This synthesis is often triggered by the binding of hormones and neurotransmitters to G protein-coupled receptors on the cell surface. patsnap.com Once produced, cAMP acts as an intracellular signal transducer, activating key effector proteins to orchestrate cellular responses. wikipedia.org Its functions are diverse, ranging from the regulation of metabolic processes, gene transcription, and immune function to influencing memory and the function of ion channels. wikipedia.orgnih.govpatsnap.com The transient nature of cAMP signaling is tightly controlled by phosphodiesterase (PDE) enzymes, which degrade cAMP to 5'-AMP, thus terminating the signal. patsnap.comnih.gov

Development and Role of Synthetic cAMP Analogs in Investigating Cellular Signaling

To unravel the complexities of cAMP signaling pathways, researchers have developed a multitude of synthetic cAMP analogs. nih.gov These modified molecules serve as invaluable tools to dissect the specific roles of cAMP and its downstream effectors. nih.govscbt.com Modifications to the cAMP structure can confer properties such as increased stability against degradation by phosphodiesterases, enhanced cell membrane permeability, and selective activation of specific cAMP-binding proteins. nih.govscbt.com For instance, analogs like dibutyryl-cAMP exhibit increased lipophilicity, allowing for better penetration of the cell membrane. patsnap.com The development of these analogs has been instrumental in studying the distinct roles of the primary cAMP effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). patsnap.com By using analogs with selective affinities for either PKA or Epac, researchers can differentiate the signaling cascades initiated by each effector. nih.govtocris.com

Historical Context of 8-CPT-cAMP (sodium salt) as a Research Tool

8-CPT-cAMP emerged as a significant research tool due to its potent and, at the time, presumed selective activation of cAMP-dependent pathways. nih.gov Its chemical structure, featuring a chlorophenylthio group at the 8-position of the adenine (B156593) ring, conferred increased lipophilicity and resistance to hydrolysis by some phosphodiesterases, making it a powerful tool for studying cAMP-mediated processes in intact cells. scbt.comproteinkinase.biz Early research extensively utilized 8-CPT-cAMP as a selective activator of PKA. nih.gov However, subsequent studies revealed a more complex pharmacological profile. It was discovered that 8-CPT-cAMP is also a potent activator of Epac and can inhibit certain phosphodiesterase isoforms. biolog.demedchemexpress.comabcam.com This broader activity profile, while requiring careful interpretation of results, has also expanded its utility, allowing researchers to investigate the interplay between different signaling pathways. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14ClN5NaO6PS B13877628 8-CPT-cAMP (sodium salt)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJFVHMIFGLKQL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 8 Cpt Camp Sodium Salt

The utility of 8-CPT-cAMP as a research tool is intrinsically linked to its chemical and physical characteristics. The sodium salt form of 8-CPT-cAMP is a crystalline solid that is soluble in water. abcam.comcaymanchem.com

PropertyValue
Molecular Formula C₁₆H₁₄ClN₅O₆PS · Na
Molecular Weight 493.8 g/mol
Purity Typically >98-99%
Appearance Crystalline solid
Solubility Soluble in water (e.g., up to 25-50 mM)
Maximum UV Absorption (λmax) 282 nm

This table presents a summary of the key physicochemical properties of 8-CPT-cAMP (sodium salt). biolog.deabcam.comcaymanchem.com

Cellular and Molecular Effects

Regulation of Cell Proliferation and Growth Arrest

8-CPT-cAMP exhibits dual regulatory functions on cell proliferation, acting as a potent inhibitor in some cell types while promoting growth in others. This context-dependent activity highlights the intricate nature of cAMP signaling pathways.

The antiproliferative effects of 8-CPT-cAMP have been documented across various cancer cell lines.

Lymphoma: In murine S49 lymphoma cells, 8-CPT-cAMP induces growth arrest. pnas.org This effect is mediated through the activation of PKA, as lymphoma cells lacking PKA (Kin⁻ S49 cells) show no alteration in gene expression or growth when treated with the compound. pnas.orgnih.govpnas.org Treatment of wild-type S49 cells with 8-CPT-cAMP leads to extensive changes in gene expression, affecting thousands of genes and culminating in cell cycle arrest. pnas.orgpnas.org

Glioma: 8-CPT-cAMP is a potent growth inhibitor in human glioma cell lines. nih.gov Its effects are comparable to those induced by other methods of increasing intracellular cAMP. nih.gov For instance, studies on C6 glioma cells show that 8-CPT-cAMP treatment induces differentiation, which is associated with growth inhibition. nih.gov In some glioma models, the growth-inhibiting effect of cAMP analogs can be separated from their differentiation-inducing properties. nih.gov

Prostate Cancer: While some studies point to a proliferative role in prostate cancer, others demonstrate growth inhibition. The nucleotide analog 8-Cl-cAMP, a related compound, was shown to have antiproliferative potential in PC-3 and DU145 metastatic human prostate cancer cells, with effects being synergistic with ionizing radiation. nih.gov

Cell Line TypeSpecific Cell LineObserved EffectKey FindingsCitation
LymphomaMurine S49Growth ArrestEffect is dependent on the presence of Protein Kinase A (PKA). pnas.orgpnas.orgnih.gov
GliomaHuman Glioma Cells, Rat C6Growth InhibitionOften associated with induced morphological differentiation. nih.govnih.gov
Prostate CancerPC-3, DU145Growth InhibitionA related analog, 8-Cl-cAMP, showed antiproliferative effects. nih.gov

In contrast to its inhibitory actions, 8-CPT-cAMP and its derivatives can promote proliferation in certain contexts, particularly in prostate cancer cells, through pathways independent of PKA.

Prostate Cancer Cells: In human prostate cancer cells, the selective Epac (Exchange protein directly activated by cAMP) agonist 8-CPT-2-O-Me-cAMP has been shown to stimulate DNA synthesis and cell proliferation. nih.gov This proliferative effect is mediated through the activation of the B-Raf/ERK and mTOR signaling cascades. nih.gov Further studies have implicated a pro-inflammatory feedback loop involving COX-2 in Epac1-induced proliferation. plos.org These findings suggest that in specific prostate cancer cells, the cAMP signal is transduced through Epac, not PKA, leading to cell growth. portlandpress.com

Cell Line TypeSpecific Cell LineObserved EffectKey FindingsCitation
Prostate CancerHuman 1-LN, other linesPromotion of ProliferationMediated by the Epac1-B-Raf/ERK and mTOR signaling pathways, independent of PKA. nih.govplos.orgportlandpress.com

A primary mechanism by which 8-CPT-cAMP inhibits cell proliferation is through the modulation of the cell cycle, most commonly by inducing arrest at the G1 phase.

Lymphoma Cells: In wild-type S49 lymphoma cells, treatment with 8-CPT-cAMP results in a G1-phase cell-cycle arrest. pnas.org This arrest is accompanied by significant changes in the expression of numerous cell-cycle regulatory genes and proteins. pnas.orgnih.gov The down-regulation of genes involved in the mitotic cell cycle is a key transcriptional event mediating this cAMP/PKA-promoted arrest. pnas.org

Adipose Stem Cells: In adipose-derived stem cells (ASCs), 8-CPT-cAMP inhibits proliferation by reducing the number of cells in the S phase and increasing the proportion in the G1 and G2 phases. nih.gov This growth arrest is associated with the inhibition of pRB phosphorylation. nih.gov

Leukemic Cells: Studies in Reh cells, a human leukemia cell line, showed that various cAMP-elevating agents, including 8-CPT-cAMP, lead to a dose-dependent inhibition of DNA synthesis and arrest of cells in the S phase. molbiolcell.org

Cell LineEffect on Cell CycleAssociated Molecular EventsCitation
Murine S49 LymphomaG1-phase arrestPKA-dependent alteration of ~4,500 genes, including down-regulation of mitotic cell cycle genes. pnas.orgpnas.orgnih.gov
Adipose Stem Cells (ASCs)G1/G2-phase increase, S-phase decreaseInhibition of pRB phosphorylation. nih.gov
Reh (Leukemia)S-phase arrestInhibition of DNA synthesis. molbiolcell.org

Induction and Modulation of Cell Differentiation

8-CPT-cAMP is a potent inducer of differentiation in several cell types, a therapeutic strategy of interest in oncology. This is particularly well-studied in the context of leukemia.

The compound has been shown to induce differentiation in various leukemic cell models. In the AML-M2b cell line Kasumi-1, 8-CPT-cAMP was found to significantly inhibit cell growth and induce differentiation. nih.gov However, its most notable effects are observed in models of Acute Promyelocytic Leukemia (APL). In APL cell lines, cAMP analogs can block cell growth and trigger differentiation. rupress.org

A crucial finding is the powerful synergy between 8-CPT-cAMP and All-Trans Retinoic Acid (ATRA) in overcoming resistance to differentiation therapy in specific APL subtypes.

APL with t(11;17) Translocation: This APL subtype, characterized by the PLZF/RARα fusion protein, is refractory to treatment with ATRA alone. pnas.orgpnas.orgnih.gov Research using a murine model of this disease discovered that 8-CPT-cAMP significantly enhances the therapeutic efficacy of ATRA. pnas.orgnih.govresearchgate.net The combination of 8-CPT-cAMP and ATRA induces robust cellular differentiation. pnas.orgresearchgate.net

Mechanism of Synergy: The synergistic effect is achieved through at least two mechanisms. First, 8-CPT-cAMP activates PKA, which leads to the phosphorylation of the PLZF/RARα oncoprotein. pnas.orgnih.govresearchgate.net This phosphorylation event causes the dissociation of corepressor molecules from the fusion protein, leading to the transcriptional reactivation of retinoic acid pathway target genes. pnas.orgnih.gov Second, 8-CPT-cAMP potentiates the ATRA-induced degradation of the PLZF/RARα oncoprotein. pnas.orgnih.govresearchgate.net This combined action of enhanced differentiation and oncoprotein degradation provides a significant therapeutic benefit in preclinical models. pnas.org

Leukemia ModelTreatmentObserved EffectKey Mechanistic FindingsCitation
Kasumi-1 (AML-M2b)8-CPT-cAMPInhibition of growth and induction of differentiation.Differentiation was not terminal; little effect on AML1-ETO fusion protein. nih.gov
t(11;17) APL (PLZF/RARα)8-CPT-cAMP + ATRASynergistic induction of terminal differentiation.Activates PKA, leading to PLZF/RARα phosphorylation and degradation. pnas.orgpnas.orgnih.govresearchgate.netresearchgate.net
ATRA-sensitive/resistant APL8-CPT-cAMP + Arsenic Trioxide (ATO)Strong synergy in inducing full differentiation.Demonstrates broader potential for cAMP in overcoming differentiation block. ashpublications.org

Leukemic Cell Differentiation (e.g., Acute Promyelocytic Leukemia models)

Mechanisms of Apoptosis Induction

8-CPT-cAMP is a well-documented inducer of apoptosis in a variety of cell types, with its pro-apoptotic effects being largely dependent on the activation of Protein Kinase A (PKA). nih.govnih.gov In S49 lymphoma cells, treatment with 8-CPT-cAMP promotes apoptosis, an effect that is absent in kinase-deficient (kin-) variants of these cells, confirming the central role of PKA. nih.govpnas.org Similarly, in human B-precursor cells, 8-CPT-cAMP induces high levels of apoptosis, and this effect can be reversed by a PKA antagonist, demonstrating specific involvement of the kinase. nih.gov

The PKA-dependent apoptotic program involves the regulation of gene expression. nih.govacs.org Activation of PKA by 8-CPT-cAMP leads to changes in the transcription of numerous genes involved in apoptosis, the cell cycle, and transcriptional regulation. nih.gov A key target is the transcriptional inhibitor ICER (inducible cAMP early repressor). nih.gov Furthermore, PKA activation has been shown to downregulate the expression of anti-apoptotic proteins. In human B-precursor cells, 8-CPT-cAMP treatment leads to a significant decline in the levels of Mcl-1, an anti-apoptotic member of the Bcl-2 family, while the expression of Bcl-2, Bcl-xL, or Bax remains largely unaffected. nih.gov In some cancer cells, the pro-apoptotic effects of 8-Cl-cAMP, a related compound, are thought to be mediated by its metabolite 8-Cl-adenosine and may involve the activation of the p38 MAPK pathway, independent of PKA. plos.org However, for 8-CPT-cAMP, the PKA-dependent pathway is a primary mechanism for inducing programmed cell death. nih.govnih.gov

The PKA-dependent apoptosis induced by 8-CPT-cAMP frequently proceeds through the intrinsic, or mitochondrial-mediated, pathway. nih.govchina-oncology.com This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.

Studies in multiple myeloma and S49 lymphoma cells have shown that treatment with 8-CPT-cAMP leads to a loss of mitochondrial membrane potential (ΔΨm). nih.govchina-oncology.comresearchgate.net This is a critical early event in mitochondrial-mediated apoptosis. Following the collapse of the membrane potential, mitochondria release key proteins such as cytochrome c and Smac/DIABLO into the cytosol. nih.gov The release of cytochrome c contributes to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3. china-oncology.com Smac/DIABLO promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs). nih.gov Research has also shown that the cAMP/PKA pathway can transcriptionally upregulate Smac/DIABLO, further sensitizing cells to apoptosis. nih.gov

The regulation of Bcl-2 family proteins is also integral to this process. In multiple myeloma cells, 8-CPT-cAMP treatment was found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, thereby tipping the balance towards cell death. china-oncology.com These findings collectively establish that 8-CPT-cAMP triggers apoptosis by engaging critical mitochondrial events. nih.govchina-oncology.com

Apoptotic Mechanism Key Events Induced by 8-CPT-cAMP Affected Proteins/Pathways Cell Models Reference
PKA-Dependent Apoptosis Activation of PKA, altered gene expression.Downregulation of Mcl-1; Regulation of ICER.S49 Lymphoma, Human B-precursor cells. nih.govnih.govpnas.org
Mitochondrial-Mediated Events Loss of mitochondrial membrane potential; release of cytochrome c and Smac/DIABLO.Activation of Caspase-9 and Caspase-3; Downregulation of Bcl-2; Upregulation of Bax.Multiple Myeloma, S49 Lymphoma. nih.govchina-oncology.comresearchgate.net

Regulation of Pro- and Anti-Apoptotic Gene Expression (e.g., Bim, IAP, Bcl families)

8-CPT-cAMP has been shown to modulate the expression of key genes involved in the apoptotic process, influencing the delicate balance between cell survival and programmed cell death. Its effects are particularly notable on members of the Bcl-2, IAP (Inhibitor of Apoptosis Protein), and Bim families.

In lymphoid cells, 8-CPT-cAMP treatment leads to an increased expression of the pro-apoptotic protein Bim. nih.gov Studies in wild-type S49 T-lymphoma cells revealed that 8-CPT-cAMP induces the mRNA of Bim, a crucial event in cAMP-mediated apoptosis. nih.gov The induction of Bim expression appears to be a key convergence point for apoptosis promoted by both cAMP-elevating agents and glucocorticoids. nih.gov Furthermore, phosphorylation of the BimEL isoform by Protein Kinase A (PKA), an effector of cAMP, can lead to its stabilization and the subsequent induction of apoptosis. oncotarget.com

Conversely, in intestinal epithelial cells, 8-CPT-cAMP has demonstrated anti-apoptotic effects through the upregulation of c-IAP2, a member of the IAP family. pnas.orgpnas.org Treatment with 8-CPT-cAMP resulted in a significant increase in both the mRNA and protein levels of c-IAP2, while the expression of other IAP family members like c-IAP1 and XIAP remained unaffected. pnas.orgpnas.org This suggests a cell-type-specific role for 8-CPT-cAMP in regulating apoptosis.

The influence of 8-CPT-cAMP on the Bcl-2 family is also complex. In some contexts, it can downregulate the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. nih.govnih.gov For instance, in multiple myeloma cells, 8-CPT-cAMP treatment led to the downregulation of Mcl-1. nih.gov Similarly, in human B-precursor cells, 8-CPT-cAMP induced a significant decline in Mcl-1 expression, while the levels of other Bcl-2 family members like Bcl-2, Bcl-xL, and Bax were largely unchanged. nih.gov However, in other cell types, such as intestinal epithelial cells, PKA activation by cAMP can lead to the phosphorylation and inactivation of the pro-apoptotic Bcl-2 family member, BAD. pnas.orgpnas.org

Gene FamilySpecific GeneEffect of 8-CPT-cAMPCell TypeReference
BimBimUpregulationLymphoid cells nih.gov
IAPc-IAP2UpregulationIntestinal epithelial cells pnas.orgpnas.org
Bcl-2Mcl-1DownregulationMultiple myeloma, B-precursor cells nih.govnih.gov
BADInactivation (via phosphorylation)Intestinal epithelial cells pnas.orgpnas.org

Synergy with Chemotherapeutic Agents (e.g., Bortezomib)

A significant area of research has been the synergistic effect of 8-CPT-cAMP with chemotherapeutic agents, particularly the proteasome inhibitor Bortezomib (B1684674). Studies have shown that 8-CPT-cAMP can enhance the therapeutic efficacy of Bortezomib, especially in the context of multiple myeloma (MM).

In both Bortezomib-sensitive and -resistant MM cell lines, as well as primary MM cells, 8-CPT-cAMP acts synergistically with Bortezomib to induce growth inhibition and apoptosis. nih.govnih.gov This synergistic effect, which involves the activation of PKA, suggests that combining cAMP-elevating agents with Bortezomib could be a promising strategy to overcome drug resistance in MM. nih.govnih.gov The combination of these two agents has been shown to have synergistic effects in inducing MM cell apoptosis, as indicated by combination index values of less than 1. nih.gov

Mechanistically, 8-CPT-cAMP enhances the endoplasmic reticulum stress caused by Bortezomib and induces the degradation of cyclin D1 and the downregulation of Mcl-1, contributing to the enhanced apoptotic effect. nih.govomicsdi.org In vivo studies using a murine xenograft model of MM have also demonstrated a synergistic effect, with the combination of a cAMP-elevating compound and Bortezomib significantly inhibiting tumor growth. nih.govomicsdi.org

Transcriptional and Post-Transcriptional Regulation of Gene Expression

8-CPT-cAMP exerts profound effects on gene expression through both direct and indirect mechanisms, influencing a vast network of genes.

cAMP-Response Element (CRE)-Dependent Gene Regulation

A primary mechanism by which 8-CPT-cAMP regulates gene expression is through the activation of PKA, which in turn phosphorylates the cAMP-Response Element Binding Protein (CREB). nih.govresearchgate.net Phosphorylated CREB binds to specific DNA sequences known as cAMP-Response Elements (CREs) located in the promoter regions of target genes, thereby stimulating their transcription. researchgate.netnih.gov

In murine S49 lymphoma cells, treatment with 8-CPT-cAMP leads to the phosphorylation of CREB and the subsequent alteration in the expression of numerous genes. nih.govnih.gov Within just two hours of treatment, 8-CPT-cAMP can alter the expression of over 150 genes that contain conserved CREs. nih.govpnas.org This rapid, direct transcriptional response highlights the importance of the CREB/CRE pathway in mediating the immediate effects of cAMP signaling.

CRE-Independent Secondary Transcriptional Networks

While CRE-dependent transcription is a key initial response, the majority of gene expression changes following 8-CPT-cAMP treatment occur through CRE-independent secondary transcriptional networks. nih.govpnas.org This is partly due to the induction of inhibitory feedback mechanisms. For instance, 8-CPT-cAMP treatment rapidly induces the expression of the Inducible cAMP Early Repressor (ICER), an inhibitory isoform of the CRE-modulator (CREM) protein. nih.govpnas.org ICER binds to CREs and represses PKA-mediated transcription, thus limiting the duration of the initial CRE-dependent wave of gene expression. nih.govpnas.org

The induction of ICER suggests that most of the gene expression changes observed after the initial two hours of 8-CPT-cAMP treatment are the result of these secondary, indirect mechanisms. nih.govpnas.org These secondary networks involve the regulation of other transcription factors and signaling pathways that are themselves downstream targets of the initial cAMP/PKA/CREB signaling cascade.

Modulation of Circadian Clock Genes (e.g., Per1)

8-CPT-cAMP has been shown to influence the expression of core circadian clock genes. Notably, the circadian clock gene Per1 (Period1) is among the genes rapidly induced by 8-CPT-cAMP treatment in a CRE-dependent manner. nih.govpnas.org In S49 lymphoma cells, Per1 expression is significantly induced within two hours of treatment. pnas.org

The cAMP signaling pathway is a crucial component of the mammalian circadian pacemaker, and direct activation of cAMP effectors can influence circadian gene expression. nih.gov The regulation of Per1 by 8-CPT-cAMP underscores the intricate link between cAMP signaling and the molecular machinery that governs circadian rhythms. nih.govpnas.org

Global Gene Expression Profiling

Global gene expression profiling studies have revealed the extensive impact of 8-CPT-cAMP on the transcriptome. In murine S49 lymphoma cells, treatment with 8-CPT-cAMP for 24 hours alters the expression of approximately 4,500 out of roughly 13,600 unique genes. nih.govpnas.org This widespread change in gene expression is dependent on PKA, as it is not observed in S49 cells lacking PKA. nih.govpnas.org

Microarray analyses have shown that 8-CPT-cAMP treatment leads to time-dependent changes in gene expression. In wild-type S49 cells, the number of significantly altered genes increases over time, from approximately 1,680 genes at 2 hours to over 3,300 genes at 24 hours. pnas.org These studies have identified clusters of genes involved in various biological processes that are differentially regulated by 8-CPT-cAMP, including those related to the cell cycle, apoptosis, and metabolism. nih.gov For example, transcriptomics analysis in glioblastoma cells has shown that 8-CPT-cAMP, in synergy with other agents, can induce a neuron-like transcriptome profile. researchgate.net

Time PointNumber of Altered Genes (S49 cells)Key Regulatory EventsReference
< 2 hours~1,680Primary CRE-dependent transcription (e.g., Per1 induction), ICER induction nih.govpnas.org
6 hours~2,050Transition to secondary transcriptional networks pnas.org
24 hours~3,337Widespread changes in gene expression affecting multiple cellular pathways nih.govpnas.org

Impact on Intracellular Ion Homeostasis and Exocytosis

8-CPT-cAMP exerts significant influence over the intricate balance of intracellular ions and the process of exocytosis, primarily through its interaction with Epac proteins.

8-CPT-cAMP has been demonstrated to modulate intracellular calcium (Ca2+) levels. In pancreatic β-cells and the INS-1 insulin-secreting cell line, the Epac-selective analog 8-pCPT-2′-O-Me-cAMP triggers the mobilization of Ca2+ from intracellular stores. nih.govnih.govresearchgate.net This process, known as Ca2+-induced Ca2+ release (CICR), is mediated by Epac and is independent of PKA activation. nih.govnih.gov Studies have shown that this mobilization of intracellular Ca2+ is a key event preceding exocytosis. nih.govdiabetesjournals.org In human pancreatic β-cells, 8-pCPT-2′-O-Me-cAMP was found to induce a transient increase in the intracellular Ca2+ concentration ([Ca2+]i), which is linked to the release of insulin (B600854). diabetesjournals.org

Table 1: Effects of 8-CPT-cAMP Analogs on Calcium (Ca2+) Signaling
Cell TypeCompoundObserved EffectMediatorReference
Pancreatic β-cells, INS-1 cells8-pCPT-2′-O-Me-cAMPMobilization of Ca2+ from intracellular stores (CICR)Epac nih.govnih.gov
Human Pancreatic β-cells8-pCPT-2-O-Me-cAMPTransient increase of [Ca2+]iEpac diabetesjournals.org
Rat Cardiac Myocytes8-CPTIncreased Ca2+ spark frequency, decreased sarcoplasmic reticulum Ca2+ loadEpac, CaMKII nih.gov
Hippocampal Neurons8-CPT-cAMPEnhanced dihydropyridine-sensitive calcium channel activityPKA jneurosci.org

The role of 8-CPT-cAMP in regulating exocytosis is particularly evident in the context of insulin secretion from pancreatic β-cells. The cAMP-dependent increase in intracellular Ca2+ triggered by Epac activation is directly coupled to exocytosis. nih.govnih.gov Specifically, the Epac-selective analog 8-pCPT-2′-O-Me-cAMP has been shown to facilitate fast Ca2+-dependent exocytosis in mouse β-cells. diabetesjournals.org This suggests that Epac2, an isoform of Epac, plays a crucial role in the priming of secretory granules for release. diabetesjournals.org

Interestingly, while Epac activation by 8-pCPT-2'-O-Me-cAMP potentiates glucose-stimulated insulin secretion (GSIS) in human islets, this effect appears to require a permissive role for PKA activity. upstate.edu Inhibition of PKA was found to nearly abolish the potentiating effect of the Epac activator on GSIS. upstate.edu This indicates a complex interplay between the PKA and Epac pathways in the fine-tuning of insulin release. More recent findings suggest that Epac2 can control the expansion of the fusion pore during insulin granule exocytosis, thereby regulating the release of hormones versus smaller transmitter molecules. elifesciences.org In endothelial cells, the Epac-specific analog 8-pCPT-2′-O-Me-cAMP has been shown to promote the exocytosis of Weibel-Palade bodies, which are storage granules for von Willebrand factor. nih.gov

Table 2: Regulation of Exocytosis by 8-CPT-cAMP Analogs
Cell TypeCompoundObserved Effect on ExocytosisKey FindingsReference
Pancreatic β-cells8-pCPT-2′-O-Me-cAMPStimulates insulin secretionCoupled to Epac-mediated Ca2+ release. nih.govnih.gov
Mouse β-cells8-CPT-2′-O-Me-cAMPFacilitates fast Ca2+-dependent exocytosisEpac2 is implicated in secretory granule priming. diabetesjournals.org
Human Islets8-pCPT-2'-O-Me-cAMP-AMPotentiates glucose-stimulated insulin secretionEffect is dependent on permissive PKA activity. upstate.edu
Human Pancreatic β-cells-Regulates fusion pore expansionEpac2 controls the balance of hormone and transmitter release. elifesciences.org
Endothelial Cells8-pCPT-2′-O-Me-cAMPPromotes exocytosis of Weibel-Palade bodiesPart of the Epac-Rap1 signaling pathway. nih.gov

8-CPT-cAMP also modulates the activity of various ion channels. In cardiac ventricular myocytes, 8-CPT-cAMP was found to double the amplitude of the delayed-rectifier potassium current (IK) at 32°C, an effect that was not observed at 22°C. nih.gov This suggests a temperature-dependent regulation of these potassium channels by PKA. nih.gov

Further studies on the delayed potassium rectifier current (IKs), composed of KCNQ1 and KCNE1 subunits, revealed that 8-CPT-cAMP causes a significant leftward shift in the conductance-voltage relationship, indicating an increase in the channel's open probability at more negative membrane potentials. rupress.org This compound also reduced the latency to the first channel opening and increased the occupancy of higher subconductance levels. rupress.org These effects are thought to be mediated by PKA-dependent phosphorylation of the KCNQ1 subunit, which enhances voltage sensor activation. rupress.org In pulmonary arterial smooth muscle cells, 8-CPT-cAMP activates large-conductance, calcium- and voltage-activated potassium (BKCa) channels, an effect that is surprisingly mediated by cGMP-dependent protein kinase (PKG) rather than PKA, suggesting a cross-activation between cyclic nucleotide signaling pathways. physiology.org

Modulation of Cell Migration

The effect of 8-CPT-cAMP on cell migration is cell-type specific and can be either stimulatory or inhibitory. In vascular smooth muscle cells (VSMCs), the Epac activator 8-CPT-2'-O-Me-cAMP exhibited a time- and concentration-dependent effect on migration. researchgate.net Higher concentrations (30-50µM) significantly increased VSMC migration after 6 hours, but this effect was transient and was replaced by inhibition at longer time points. researchgate.net In contrast, a lower concentration (10µM) significantly inhibited migration after 16 and 22 hours. researchgate.net

In HeLa human cervical cancer cells, the Epac agonist 8CPT-2me-cAMP increased cell migration by approximately 50% after 15 hours. iiarjournals.org This pro-migratory effect was associated with the activation of the small GTPases Rap1 and Rac1. iiarjournals.org Conversely, in Dictyostelium discoideum, the cAMP analog 8CPT-cAMP acts as a chemorepellent, inducing cells to move away from its source, in contrast to cAMP which is a chemoattractant. pnas.org In mouse embryonic stem cells, another cAMP analog, 8-Bromo-cAMP, was found to enhance cell migration, a process involving the activation of Rac1 and Cdc42. nih.gov

Table 3: Modulation of Cell Migration by 8-CPT-cAMP Analogs
Cell TypeCompoundEffect on MigrationKey FindingsReference
Vascular Smooth Muscle Cells8-CPT-2'-O-Me-cAMPTime- and concentration-dependent (stimulatory then inhibitory)High concentrations initially promote, then inhibit migration. researchgate.net
HeLa Human Cervical Cancer Cells8CPT-2me-cAMPIncreased migrationAssociated with Rap1 and Rac1 activation. iiarjournals.org
Dictyostelium discoideum8CPT-cAMPChemorepellent (inhibits directional migration)Acts as a repellent, opposite to cAMP. pnas.org
Mouse Embryonic Stem Cells8-Bromo-cAMPEnhanced migrationInvolves Rac1 and Cdc42 activation. nih.gov

Endothelial Barrier Function Enhancement

A significant body of research highlights the role of 8-CPT-cAMP and its analogs in strengthening the endothelial barrier, which is crucial for regulating vascular permeability.

The enhancement of endothelial barrier function by cAMP-elevating agents is primarily mediated through the Epac-Rap1 signaling pathway. nih.gov Activation of Epac1, the major Epac isoform in vascular endothelial cells, by compounds like 8-CPT-cAMP leads to the activation of the small GTPase Rap1. nih.govahajournals.org This signaling cascade promotes the stability of cell-cell junctions, particularly through the augmentation of VE-cadherin-mediated adhesion. nih.gov

Studies using the Epac-specific activator 8-pCPT-2-O-Me-cAMP-AM (8CPT) in bovine retinal endothelial cells have shown that activation of the Epac-Rap1 pathway prevents and even reverses the increase in permeability induced by vascular endothelial growth factor (VEGF) and tumor necrosis factor (TNF). arvojournals.org This protective effect is associated with the preservation of tight junction organization. arvojournals.org The activation of Epac-Rap1 signaling strengthens the endothelial barrier by promoting the rearrangement of the cortical actin cytoskeleton, which supports the junctional adhesion molecules. nih.gov This leads to a reduction in vascular permeability, counteracting the effects of inflammatory mediators that typically disrupt the endothelial barrier. nih.govahajournals.org

Cell-Cell Junction Stability (e.g., VE-cadherin)

The chemical compound 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate sodium salt (8-CPT-cAMP) plays a significant role in modulating the stability of cell-cell junctions, particularly through its effects on Vascular Endothelial-cadherin (VE-cadherin). This is crucial for maintaining the integrity of the endothelial barrier. Research indicates that 8-CPT-cAMP enhances endothelial barrier function by strengthening VE-cadherin-mediated cell-cell adhesions. nih.gov

The primary mechanism of action for 8-CPT-cAMP in this context is the activation of the Exchange protein directly activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1. nih.govnih.gov This activation triggers a signaling cascade, often referred to as the cAMP-Epac-Rap1 pathway, which is independent of Protein Kinase A (PKA). nih.govnih.gov Activation of this pathway leads to a series of cellular events that collectively enhance the stability of adherens junctions.

One of the key effects of the Epac-Rap1 signaling pathway is the reorganization of the actin cytoskeleton. nih.govnih.gov Treatment of endothelial cells with 8-CPT-cAMP induces a reduction in central actin stress fibers and promotes the formation of a cortical actin network at the cell periphery. nih.govfrontiersin.org This rearrangement of the actin cytoskeleton is essential for the stabilization of VE-cadherin at cell-cell contacts. nih.gov The newly formed circumferential actin bundles provide an anchor for VE-cadherin, strengthening its localization at the junctions. nih.govfrontiersin.org

Furthermore, the activation of Epac by 8-CPT-cAMP has been shown to counteract the permeability-increasing effects of inflammatory mediators such as thrombin and vascular endothelial growth factor (VEGF). nih.govfrontiersin.org For instance, pretreatment with an Epac activator can reduce thrombin-induced disruption of intercellular junctions. researchgate.net This protective effect is attributed to the stabilization of VE-cadherin at the junctions, preventing the formation of gaps between endothelial cells. nih.gov

Studies using various endothelial cell types, including Human Umbilical Vein Endothelial Cells (HUVECs) and Human Microvascular Endothelial Cells (HMVECs), have consistently demonstrated the barrier-enhancing properties of 8-CPT-cAMP. nih.govnih.govtandfonline.com These studies often measure changes in transendothelial electrical resistance (TEER), where an increase signifies a more robust endothelial barrier. researchgate.nettandfonline.com The administration of 8-CPT-cAMP has been shown to increase TEER and decrease the paracellular permeability of endothelial monolayers. researchgate.net

Detailed Research Findings on 8-CPT-cAMP and VE-cadherin Stability

Experimental ModelKey FindingsReference
Human Umbilical Vein Endothelial Cells (HUVECs)8-CPT-2'-O-Me-cAMP, an Epac-specific activator, induced Rap1 activation, reduced basal endothelial permeability, and enhanced VE-cadherin-dependent cell adhesion. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs)Stimulation with an Epac-specific cAMP analog (007) stabilized VE-cadherin at cell-cell contacts through the Epac-Rap1 pathway, leading to the formation of circumferential actin bundles. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs)Activation of Epac1 with 8CPT-2'O-Me-cAMP (007) resulted in a tightening of junctions, a decrease in permeability, and the formation of cortical actin. These effects were dependent on the presence of VE-cadherin. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs)8-CPT-cAMP reduced basal as well as thrombin-induced hyperpermeability and enhanced the localization of actin at the cell periphery. frontiersin.org
Human Umbilical Vein Endothelial Cells (HUVECs)Treatment with 8-CPT-cAMP and a phosphodiesterase inhibitor increased transendothelial resistance (TEER) and induced dramatic changes in adherens junctions, tight junctions, and the actin cytoskeleton. tandfonline.com
Human Brain Microvascular Endothelial Cells (HBMECs) and HUVECsActivation of Rap1 with 8CPT-2OMe-cAMP increased endothelial electrical resistance and decreased paracellular permeability. researchgate.net
Human Microvascular Endothelial Cells (HMVECs)8-CPT-cAMP application after platelet-activating factor (PAF)-induced hyperpermeability strongly inactivated it, an effect that was dependent on Epac1. nih.gov

In Vitro Research Models and Specific Cellular Systems

Murine Cell Line Studies

Murine cell lines have been fundamental in dissecting the mechanisms of cAMP action, with 8-CPT-cAMP serving as a key activator of the PKA pathway.

The S49 lymphoma cell line and its PKA-null (kin-) variant have been a cornerstone for investigating PKA-dependent cellular events. In wild-type (WT) S49 cells, treatment with 8-CPT-cAMP induces G1-phase cell-cycle arrest and subsequent apoptosis. nih.gov This apoptotic response is notably absent in the kin- variant, confirming the critical role of PKA in this process. researchgate.net

Quantitative proteomic analyses have revealed that 8-CPT-cAMP treatment in WT S49 cells leads to significant alterations in the expression of numerous proteins, including those within mitochondria-enriched fractions. nih.govacs.org For instance, a 16-hour incubation with 8-CPT-cAMP altered the expression of 110 proteins in WT cells, with no such changes observed in kin- cells. nih.gov These PKA-dependent changes include the increased expression of proteins involved in branched-chain amino acid and fatty acid metabolism. nih.gov

Furthermore, 8-CPT-cAMP treatment in WT S49 cells results in apoptotic morphological changes in mitochondria, such as decreased density and size, and loss of cristae. nih.gov These effects are not seen in the kin- cells, highlighting PKA's role in mediating mitochondrial-dependent apoptosis. nih.govdoi.org The expression of the pro-apoptotic protein Bim is increased in a PKA-dependent manner, and its knockdown reduces cAMP-mediated apoptosis in WT cells. researchgate.net

Cell LineVariantTreatmentKey Findings
S49 LymphomaWild-type8-CPT-cAMPInduces G1 cell cycle arrest and apoptosis. nih.gov Alters expression of numerous mitochondrial proteins. nih.govacs.org Causes apoptotic mitochondrial morphology changes. nih.gov
S49 LymphomaPKA-null (kin-)8-CPT-cAMPNo induction of apoptosis. researchgate.net No significant changes in protein expression. nih.gov No mitochondrial morphology changes. nih.gov

In PC12 and NS-1 neuroendocrine cells, 8-CPT-cAMP has been used to study neuritogenesis and growth arrest. In NS-1 cells, a subclone of PC12 cells, 8-CPT-cAMP robustly induces neurite outgrowth. eneuro.org Studies have shown that the pan-specific cAMP analog 8-CPT-cAMP increases the abundance of phosphorylated p38, a MAP kinase involved in growth arrest, in both PC12 and NS-1 cells. nih.gov Interestingly, while 8-CPT-cAMP activates ERK for neuritogenesis, this action does not require the transactivation of the TrkA receptor, which is the receptor for Nerve Growth Factor (NGF). nih.gov

In a murine model of acute promyelocytic leukemia (APL) with the t(11;17) translocation, 8-CPT-cAMP has been shown to enhance the therapeutic effect of all-trans retinoic acid (ATRA). nih.govnih.gov This combination therapy promotes cellular differentiation and improves gene trans-activation by ATRA in leukemic blasts. nih.govnih.govpnas.org Mechanistically, 8-CPT-cAMP activates PKA, leading to the phosphorylation of the PLZF/RARα fusion protein. nih.govnih.govpnas.org This phosphorylation event facilitates the dissociation of transcriptional corepressors, leading to the reactivation of the retinoic acid pathway. nih.govnih.gov Furthermore, 8-CPT-cAMP potentiates the ATRA-induced degradation of the PLZF/RARα oncoprotein. nih.govnih.gov

In the rat insulin-secreting cell line INS-1, 8-CPT-cAMP has been used to investigate the role of PKA in insulin (B600854) secretion and calcium signaling. Studies have shown that 8-CPT-cAMP produces a dose-dependent stimulation of CRE-Luc (a reporter for PKA-mediated gene transcription), an effect that is reduced by the PKA inhibitor H-89. nih.gov In contrast, the Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP, which does not activate PKA, is used to delineate PKA-independent pathways. nih.gov This compound mobilizes calcium from intracellular stores and stimulates exocytosis in a PKA-independent manner in both human pancreatic β-cells and INS-1 cells. nih.gov

Human Cell Line Studies

Human cell lines, particularly those derived from leukemias, have been crucial in translating the findings from murine models and exploring the therapeutic potential of modulating cAMP signaling.

In various human leukemia cell lines, 8-CPT-cAMP has demonstrated significant anti-leukemic effects.

U937, NB4, and HL60 Cells: In the context of APL, the NB4 cell line, which is sensitive to ATRA, and its resistant subline, NB4-LR1, have been extensively studied. In NB4-LR1 cells, 8-CPT-cAMP in combination with ATRA can overcome resistance and induce terminal differentiation. semanticscholar.orgashpublications.org This combination leads to a sustained induction of the transcription factor cFos, which is associated with the progression to mature neutrophils. semanticscholar.org In U937 and other myeloid leukemia cell lines like HL60 and PLB985, the combination of an RXR agonist and a PKA agonist like 8-CPT-cAMP efficiently induces differentiation, growth arrest, and apoptosis. aacrjournals.org

Multiple Myeloma Cells: In multiple myeloma (MM) cell lines, including the human U266 cell line, 8-CPT-cAMP induces cell death. nih.govchina-oncology.com Studies have shown that 8-CPT-cAMP can significantly inhibit the growth of U266 cells in a concentration and time-dependent manner, arresting the cell cycle in the G0/G1 phase. china-oncology.com This is accompanied by an induction of apoptosis through the mitochondrial pathway, as evidenced by the collapse of the mitochondrial transmembrane potential and changes in the expression of apoptosis-regulating proteins like Bcl-2 and Bax. china-oncology.com Furthermore, in bortezomib-resistant MM cell lines, 8-CPT-cAMP acts synergistically with bortezomib (B1684674) to induce growth inhibition and apoptosis, a process involving PKA activation. nih.gov This combination also leads to the degradation of cyclin D1, downregulation of Mcl-1, and enhanced endoplasmic reticulum stress. nih.gov

Cell LineCancer TypeKey Findings with 8-CPT-cAMP
U937, NB4, HL60Acute Myeloid Leukemia (AML) / Acute Promyelocytic Leukemia (APL)In combination with other agents (e.g., ATRA, rexinoids), induces differentiation, growth arrest, and apoptosis. semanticscholar.orgashpublications.orgaacrjournals.org Overcomes ATRA resistance in NB4-LR1 cells. semanticscholar.orgashpublications.org
Multiple Myeloma Cells (e.g., U266)Multiple MyelomaInduces apoptosis and inhibits proliferation. nih.govchina-oncology.com Synergizes with bortezomib to overcome drug resistance. nih.gov Downregulates key survival proteins like cyclin D1 and Mcl-1. nih.gov

Prostate Cancer Cells

In the context of prostate cancer, 8-CPT-cAMP has been instrumental in revealing the pro-proliferative role of Epac1. Research using prostate cancer cell lines such as 1-LN, DU-145, and PC-3 has demonstrated that 8-CPT-cAMP stimulates cell proliferation and survival. plos.orgnih.gov This effect is mediated through the activation of multiple downstream signaling cascades, including the B-Raf/ERK and PI3K/Akt/mTOR pathways. nih.govnih.gov

Key findings from these studies include:

Upregulation of Inflammatory Markers: Treatment of prostate cancer cells with an Epac-selective agonist, 8-CPT-2Me-cAMP, leads to a significant increase in the expression of pro-inflammatory markers such as cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and the PGE2 receptors EP2 and EP4. plos.orgresearchgate.net

Activation of Signaling Cascades: 8-CPT-2Me-cAMP has been shown to induce the phosphorylation of Akt at both T308 and S473, indicating the activation of the PI3K/Akt pathway. nih.gov Furthermore, it stimulates the mTORC1 and mTORC2 signaling complexes. nih.gov

Stimulation of Synthesis: The activation of Epac by 8-CPT-2Me-cAMP results in increased DNA and protein synthesis in prostate cancer cells. plos.orgplos.org

Table 1: Effects of 8-CPT-cAMP in Prostate Cancer Cells

Cell Line Observed Effect Downstream Mediator(s) Reference(s)
1-LN, DU-145, PC-3 Increased cell proliferation and survival B-Raf/ERK, PI3K/Akt/mTOR plos.orgnih.gov
1-LN, DU-145, PC-3 Upregulation of COX-2, PGE2, EP2, EP4 Epac1 plos.orgresearchgate.net
1-LN Increased phosphorylation of Akt (T308, S473) mTORC2 nih.gov
1-LN Increased DNA and protein synthesis Epac1 plos.orgplos.org

Glioblastoma Cells

In glioblastoma research, 8-CPT-cAMP has been utilized to explore the role of cAMP signaling in tumor suppression. Studies on human glioblastoma cell lines, such as U87MG and C6, have shown that activation of Epac can contribute to the inhibition of glioblastoma cell growth and promote differentiation. nih.govspandidos-publications.comnih.gov

Specific research findings include:

Inhibition of MAPK Pathway: 8-CPT-cAMP has been shown to inhibit the phosphorylation of p44/42 MAPK in a dose-dependent manner in U87MG cells, suggesting that Epac activation can suppress the Ras-p44/42 MAPK signaling pathway, which is crucial for glioblastoma proliferation. nih.govspandidos-publications.com

Induction of Neuronal Differentiation: When used in combination with a histone deacetylase inhibitor (HDACi) like MS-275, 8-CPT-cAMP synergistically induces the transdifferentiation of U87MG glioblastoma cells and glioma stem cells (GSCs) into neuron-like cells. nih.govresearchgate.net This is characterized by morphological changes, cell cycle arrest, and the expression of neuronal biomarkers. nih.govresearchgate.net

Regulation of Gene Expression: In C6 glioma cells, 8-CPT-cAMP has been observed to differentially regulate the expression of Insulin-like Growth Factor Binding Protein (IGFBP) genes, decreasing IGFBP-3 and IGFBP-4 mRNA levels while increasing IGFBP-5 mRNA. oup.com

Table 2: Research Findings on 8-CPT-cAMP in Glioblastoma Cells

Cell Line Key Finding Mechanism/Pathway Reference(s)
U87MG Inhibition of p44/42 MAPK phosphorylation Epac-dependent nih.govspandidos-publications.com
U87MG, C6 Synergistic induction of neuronal differentiation with HDACi Histone acetylation modification nih.govresearchgate.net
C6 Differential regulation of IGFBP gene expression PKA-independent oup.com
B92 Upregulation of GFAP gene expression Epac-dependent serbiosoc.org.rs

Human Umbilical Vein Endothelial Cells (HUVECs)

8-CPT-cAMP has been extensively used in studies with Human Umbilical Vein Endothelial Cells (HUVECs) to investigate the role of Epac in regulating endothelial barrier function, angiogenesis, and cell adhesion.

Key research highlights in HUVECs include:

Enhancement of Endothelial Barrier Function: Activation of Epac by 8-CPT-cAMP has been shown to reduce endothelial permeability and enhance vascular endothelial (VE)-cadherin-dependent cell-cell contact. nih.govahajournals.org This effect is mediated through the activation of the small GTPase Rap1. nih.gov Studies have demonstrated that 8-CPT-cAMP can block thrombin-induced hyperpermeability. oup.comnih.gov

Promotion of Angiogenesis: The Epac-selective activator 8-pCPT-2'-O-Me-cAMP has been found to increase sprouting angiogenesis in HUVEC spheroids. oncotarget.com This is associated with an upregulation of VEGF-receptor-2 (VEGFR-2) expression. oncotarget.com

Modulation of Cell Adhesion: 8-CPT-cAMP promotes the adhesion of HUVECs to fibronectin. ahajournals.org

Regulation of Tight Junctions: For longer incubation periods, 8-CPT-cAMP has been shown to promote the formation of continuous tight junction strands and induce the expression and membrane translocation of tricellulin. nih.gov

Table 3: Effects of 8-CPT-cAMP on HUVECs

Cellular Process Observed Effect of 8-CPT-cAMP Key Mediator Reference(s)
Endothelial Barrier Function Decreased permeability, enhanced VE-cadherin adhesion Epac-Rap1 signaling nih.govahajournals.orgoup.comnih.gov
Angiogenesis Increased sprouting angiogenesis Upregulation of VEGFR-2 oncotarget.com
Cell Adhesion Increased adhesion to fibronectin Epac ahajournals.org
Tight Junction Formation Promoted continuous tight junction strands Induction of tricellulin nih.gov

Adipose-Derived Mesenchymal Stem Cells

In the study of Adipose-Derived Mesenchymal Stem Cells (ADSCs), 8-CPT-cAMP has been a valuable tool for understanding the role of cAMP signaling in differentiation and cell cycle regulation.

Significant findings in ADSCs include:

Promotion of Adipocyte Differentiation: The elevation of cAMP levels by 8-CPT-cAMP strongly enhances the differentiation of human mesenchymal stem cells derived from adipose tissue (hMADS) into adipocytes, particularly when combined with PKA activation. plos.org

Induction of Neuronal-like Differentiation: Treatment with 8-CPT-cAMP can induce ADSCs to differentiate into neuron-like cells, characterized by distinct morphological changes and increased expression of the neuron-specific protein NF200. nih.gov

Cell Cycle Regulation and Apoptosis: While inhibiting proliferation by reducing cdk2 activity and pRB phosphorylation, 8-CPT-cAMP concurrently increases the level of cyclin E. nih.govnih.gov This elevated cyclin E plays a role in sensitizing growth-arrested ADSCs to DNA damage-induced apoptosis. nih.govnih.govmolbiolcell.org

Table 4: 8-CPT-cAMP in Adipose-Derived Mesenchymal Stem Cells

Cellular Process Effect of 8-CPT-cAMP Associated Mechanism Reference(s)
Adipocyte Differentiation Enhanced differentiation (synergistic with PKA activation) Epac and PKA signaling plos.org
Neuronal Differentiation Induced differentiation into neuron-like cells Increased NF200 expression nih.gov
Cell Cycle and Apoptosis Inhibited proliferation, increased cyclin E, sensitized to apoptosis Reduced cdk2 activity, MEK/ERK-dependent cyclin E upregulation nih.govnih.govmolbiolcell.org

HEK 293 Cells

Human Embryonic Kidney (HEK) 293 cells are a widely used in vitro model, and 8-CPT-cAMP has been employed to study various aspects of cAMP signaling in this cell line.

Key observations in HEK 293 cells include:

PKA-Independent Signaling: Studies have shown that while 8-CPT-cAMP can rapidly reach the mitochondrial matrix, it fails to elicit detectable PKA activity in this compartment, highlighting its selectivity for other cAMP effectors in specific subcellular locations. rupress.org

Regulation of Protein Interactions: In HEK 293 cells, the interaction of the A-Kinase Interacting Protein (AKIP) 1A isoform with the catalytic subunit of PKA (PKAc) is enhanced by treatment with 8-CPT-cAMP. plos.org

ERK1/2 Phosphorylation: In certain contexts, Epac activation by 8-CPT-2'-O-Me-cAMP in HEK293 cells does not lead to ERK1/2 phosphorylation, despite activating Rap. nih.gov This suggests that the pathways linking Gs-coupled receptors to ERK activation can be Epac-independent in these cells. nih.gov

PKA-Mediated Sodium Channel Trafficking: In HEK cells expressing the cardiac sodium channel Nav1.5, potent activation of PKA using a cocktail including 8-CPT-cAMP led to an increase in the channel's presence at the cell surface. oup.com

Table 5: Applications of 8-CPT-cAMP in HEK 293 Cells

Research Area Key Finding with 8-CPT-cAMP Implication Reference(s)
Subcellular Signaling No detectable PKA activity in mitochondria Highlights selectivity of 8-CPT-cAMP rupress.org
Protein-Protein Interactions Enhanced AKIP1A-PKAc interaction Demonstrates stimulus-dependent protein binding plos.org
MAPK Signaling No induction of ERK1/2 phosphorylation Suggests Epac-independent ERK activation pathways nih.gov
Ion Channel Trafficking Increased Nav1.5 at the cell surface (with other PKA activators) PKA-mediated regulation of channel trafficking oup.com

Primary Cell Culture Investigations (e.g., Cardiac Myocytes)

The use of 8-CPT-cAMP in primary cell cultures, such as cardiac myocytes, has provided crucial insights into the physiological roles of Epac in terminally differentiated cells.

Research in primary cardiac myocytes has revealed:

Induction of Cardiomyocyte Hypertrophy: Activation of Epac by 8-CPT-cAMP promotes cardiomyocyte hypertrophy, characterized by increased protein synthesis, cell surface area, and expression of hypertrophic genes. mdpi.comcore.ac.ukahajournals.org This effect is mediated, at least in part, through the activation of the small G protein Rac. core.ac.ukahajournals.org

Regulation of Calcium Signaling: 8-CPT-cAMP can induce spontaneous Ca2+ release from the sarcoplasmic reticulum, a process implicated in arrhythmogenesis. mdpi.com

Activation of PKCε: The Epac agonist 8-CPT-2'OMe-cAMP has been shown to enhance the activation and translocation of Protein Kinase C epsilon (PKCε), a key event in β-adrenergic receptor-stimulated cardiomyocyte hypertrophy. spandidos-publications.com

Induction of Autophagy: Direct stimulation of Epac1 with its agonist promotes autophagy activation in neonatal cardiomyocytes. oup.com

Activation of KATP Current: In primary cultured neonatal rat atrial myocytes, 8-CPT-cAMP activates an ATP-sensitive K+ (KATP) current, leading to membrane hyperpolarization. researchgate.net

Table 6: Effects of 8-CPT-cAMP in Primary Cardiac Myocytes

Cellular Response Observed Effect of 8-CPT-cAMP Downstream Mediator(s) Reference(s)
Cardiomyocyte Hypertrophy Increased protein synthesis and cell size Epac-Rac signaling mdpi.comcore.ac.ukahajournals.org
Calcium Homeostasis Spontaneous Ca2+ release CaMKII-dependent phosphorylation of RyR2 mdpi.com
Protein Kinase Activation Enhanced PKCε activation Epac spandidos-publications.com
Autophagy Promoted autophagy activation Epac1 oup.com
Ion Channel Activity Activation of atrial KATP current cAMP-dependent researchgate.net

Murine Models of Acute Promyelocytic Leukemia (APL)

In murine models of Acute Promyelocytic Leukemia (APL), particularly the t(11;17) subtype which is known for its resistance to all-trans retinoic acid (ATRA), 8-CPT-cAMP has demonstrated significant effects on leukemia-initiating cells, synergistic activity with established therapies, and a positive impact on disease progression and survival.

Effects on Leukemia-Initiating Cells

Research has shown that 8-CPT-cAMP can target leukemia-initiating cells (LICs). pnas.orgnih.gov In a murine model of t(11;17) APL, treatment involving 8-CPT-cAMP was found to address LIC activity, which is a critical aspect of achieving long-term remission. nih.gov The combination of 8-CPT-cAMP with ATRA has been shown to contribute to the clearance of t(11;17) APL by reducing the levels of the PLZF/RARα fusion protein, which is crucial for the survival of these leukemic cells. nih.gov Furthermore, activation of the cAMP signaling pathway has been linked to the eradication of LICs in vivo. researchgate.netresearchgate.net

Synergistic Effects with Established Therapies (e.g., ATRA, Arsenic Trioxide)

A significant body of research highlights the synergistic effects of 8-CPT-cAMP with established APL therapies like ATRA and arsenic trioxide (ATO). In a murine model of t(11;17) APL, 8-CPT-cAMP was found to enhance the therapeutic efficacy of ATRA. pnas.org This combination promotes cellular differentiation and enhances the degradation of the PLZF/RARα oncoprotein. nih.govnih.gov The mechanism involves the activation of Protein Kinase A (PKA) by 8-CPT-cAMP, which leads to the phosphorylation of PLZF/RARα, increasing the dissociation of corepressors and reactivating the retinoic acid pathway. nih.govpnas.org

Similarly, strong synergy has been observed between low concentrations of arsenic trioxide and 8-CPT-cAMP in inducing the full differentiation of both ATRA-sensitive and ATRA-resistant APL cell lines. ashpublications.orgashpublications.org The cyclic AMP analog facilitates the degradation of the PML-RARα fusion protein mediated by arsenic trioxide. ashpublications.org While arsenic trioxide alone can induce partial differentiation, its combination with 8-CPT-cAMP leads to full maturation of leukemic cells. ashpublications.org

Synergistic Effects of 8-CPT-cAMP with Standard APL Therapies in Murine Models
Combined AgentObserved Synergistic EffectMechanism of ActionReference
All-trans retinoic acid (ATRA)Enhanced cellular differentiation and degradation of PLZF/RARα oncoprotein.Activation of PKA, phosphorylation of PLZF/RARα, and reactivation of the retinoic acid pathway. nih.govpnas.org
Arsenic Trioxide (ATO)Induction of full differentiation in ATRA-sensitive and resistant APL cells.Facilitated degradation of the PML-RARα fusion protein. ashpublications.orgashpublications.org

Impact on Disease Progression and Survival

The combination therapy of 8-CPT-cAMP and ATRA has been shown to significantly extend the survival of leukemic mice. pnas.org In a murine APL model, a 10-day treatment with 8-CPT-cAMP and ATRA sharply prolonged survival and normalized spleen weight. researchgate.net These findings suggest that the enhanced differentiation and oncoprotein degradation resulting from this combined therapy could be beneficial for patients with t(11;17) APL. pnas.orgnih.gov

Studies on Vascular Permeability

In vivo studies have investigated the role of 8-CPT-cAMP and its analogs in modulating vascular permeability. Specifically, the Epac-specific cAMP analog, 8-CPT-2'-O-Me-cAMP, has been shown to block VEGF-induced vascular permeability in vivo. nih.govresearchgate.net Activation of the EPAC-Rap1 signaling pathway by this analog promotes barrier properties in retinal vascular endothelial cells and can prevent and reverse cytokine-induced retinal vascular permeability. nih.gov Further research has demonstrated that stimulation of Epac1 with an analog of 8-CPT-cAMP can inactivate hyperpermeability induced by inflammatory agonists in vivo. physiology.org

Effects of 8-CPT-cAMP Analogs on Vascular Permeability in In Vivo Models
CompoundModelEffectReference
8-CPT-2'-O-Me-cAMPIn vivo vascular permeability modelBlocked VEGF-induced vascular permeability. nih.gov
8-CPT-2'-O-Me-cAMPIn vivo retinal vascular permeability modelPrevents and reverses cytokine-induced permeability. nih.gov
8-(4-Chlorophenylthio)-2′-O-methyladenosine-3′-5′-cyclic monophosphateMouse cremaster microcirculation modelReduced peak hyperpermeability and accelerated return to baseline. physiology.org

Assessment of Heart Rate and Vascular Resistance

In vivo studies in anesthetized rats have explored the cardiovascular effects of 8-CPT-cAMP. Administration of this membrane-permeable cAMP analog has been observed to increase heart rate. abcam.comnih.gov Concurrently, it causes a fall in arterial blood pressure and a reduction in vascular resistance. abcam.com The vasodilator actions of 8-CPT-cAMP are minimally affected by the inhibition of nitric oxide synthesis, suggesting a direct effect on vascular smooth muscle. nih.gov

Summary of Research Findings

Direct Activation of Protein Kinase A (PKA)

8-CPT-cAMP functions as a selective activator of cAMP-dependent protein kinase (PKA). medchemexpress.com PKA is a holoenzyme typically composed of two regulatory (R) and two catalytic (C) subunits. nih.gov The binding of cAMP analogs like 8-CPT-cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits, which then phosphorylate target substrate proteins on serine or threonine residues. nih.gov

The regulatory subunits of PKA isoforms (Type I and Type II) each contain two distinct cAMP binding sites, designated Site A and Site B. Research has shown that 8-CPT-cAMP exhibits a notable preference for one of these sites. Specifically, it displays high site selectivity for Site B of the PKA type II (PKA-II) regulatory subunit. biolog.deabcam.com While it is a potent activator for PKA in general, with a reported activation constant (Ka) of 0.05 µM, its preferential binding to the B-site of PKA-II is a key characteristic of its mechanism. researchgate.netcaymanchem.com This selectivity is in contrast to the endogenous activator, cAMP, which binds to both sites to ensure full activation.

Table 1: PKA Activation and Site Selectivity of 8-CPT-cAMP
ParameterValue/ObservationReference
General PKA Activation Constant (Ka)0.05 µM caymanchem.com
Preferential Binding SiteSite B of PKA type II researchgate.netbiolog.deabcam.com

The activation of PKA by 8-CPT-cAMP initiates a cascade of phosphorylation events, modulating the function of numerous downstream proteins. The use of 8-CPT-cAMP in research has helped to identify and characterize several of these PKA-dependent phosphorylation targets. For instance, in platelets and other cell types, 8-CPT-cAMP stimulates the PKA-mediated phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at the serine 157 residue. medchemexpress.comnih.gov In certain leukemic cells, 8-CPT-cAMP has been shown to activate PKA, leading to the phosphorylation of the PLZF/RARα fusion oncoprotein at Serine 765. bmbreports.org This PKA-dependent phosphorylation is a critical step in mediating the therapeutic effects of other agents. bmbreports.org Furthermore, because PKA activation leads to the phosphorylation of the cAMP response element-binding protein (CREB), 8-CPT-cAMP is often used to stimulate CREB-mediated gene transcription in experimental settings. nih.gov

Table 2: Examples of PKA-Dependent Substrates Phosphorylated Following 8-CPT-cAMP Activation
SubstratePhosphorylation SiteCellular Context/EffectReference
Vasodilator-Stimulated Phosphoprotein (VASP)Ser157Platelets, Cardiac Myocytes medchemexpress.comnih.gov
PLZF/RARα Fusion ProteinSer765t(11;17) Acute Promyelocytic Leukemia Cells bmbreports.org
cAMP Response Element-Binding Protein (CREB)Not specifiedINS-1 Cells (Insulinoma Cell Line) nih.gov
Activation-Induced Deaminase (AID)Not specifiedB-lymphoma cells scbt.com

Activation of Exchange Proteins Activated by cAMP (Epac)

In addition to PKA, 8-CPT-cAMP is a potent activator of another class of cAMP sensors, the Exchange Proteins directly Activated by cAMP (Epac), which includes the isoforms Epac1 and Epac2. biolog.demedchemexpress.eu Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2. bmbreports.org The activation of Epac provides a PKA-independent pathway for cAMP signaling. bmbreports.orgpnas.org

8-CPT-cAMP demonstrates significant isoform specificity in its activation of Epac proteins. It is a much more potent activator of Epac1 than it is of Epac2. bmbreports.orgahajournals.orgnih.gov In vitro studies have shown that 8-CPT-cAMP can be considered a "superagonist" of Epac1, activating it more potently than cAMP itself. nih.gov In contrast, its effect on Epac2 is weaker than that of the natural ligand. nih.gov This preferential activation of Epac1 is attributed to a specific glutamine residue (Gln270) present in Epac1 which is not conserved in Epac2. ahajournals.org While direct EC50 values for 8-CPT-cAMP are not consistently reported, the closely related analog 8-pCPT-2'-O-Me-cAMP, which is designed for even greater Epac selectivity, activates Epac1 with an EC50 of 2.2 µM while being a weak activator of PKA. nih.govrndsystems.comtocris.com

Table 3: Isoform Specificity and Potency of 8-CPT-cAMP on Epac
ParameterObservationReference
Relative Potency (Epac1 vs. Epac2)More potent activator of Epac1 than Epac2 bmbreports.orgahajournals.orgnih.gov
Epac1 ActivationConsidered a "superagonist"; more potent than cAMP nih.gov
Epac2 ActivationWeaker activator than cAMP nih.gov
Structural Basis for SelectivityDependent on Gln270 residue in Epac1 ahajournals.org

Upon binding of 8-CPT-cAMP, Epac undergoes a conformational change that unmasks its catalytic GEF domain. scbt.comahajournals.org This allows Epac to bind to the small GTPase Rap1, promoting the exchange of GDP for GTP and thereby switching Rap1 to its active, GTP-bound state. ahajournals.org This activation of Rap1 by the cAMP/Epac pathway has been demonstrated in numerous cell systems and is a critical downstream consequence of using 8-CPT-cAMP to stimulate this signaling axis. ahajournals.orgnih.govsdbonline.org For example, the activation of the Epac1-Rap1 signaling pathway is involved in enhancing endothelial barrier function and regulating the exocytosis of Weibel-Palade bodies from endothelial cells. ahajournals.orgnih.gov

Phosphodiesterase (PDE) Inhibition

Research has quantified the inhibitory potency of 8-CPT-cAMP against specific PDE isoforms. It is a particularly potent inhibitor of the cGMP-specific phosphodiesterase, PDE5 (also referred to as PDE VA), with a reported half-maximal inhibitory concentration (IC50) of 0.9 µM. abcam.comcaymanchem.comnih.gov It also inhibits the cGMP-inhibited phosphodiesterase (PDE3) and the cAMP-specific phosphodiesterase (PDE4) with lower potency, showing IC50 values of 24 µM and 25 µM, respectively. abcam.comcaymanchem.comnih.gov

Table 4: Inhibition of Phosphodiesterase (PDE) Isoforms by 8-CPT-cAMP
PDE IsoformInhibitory Potency (IC50)Reference
PDE5 (PDE VA)0.9 µM abcam.comcaymanchem.comnih.gov
PDE324 µM abcam.comcaymanchem.comnih.gov
PDE425 µM abcam.comcaymanchem.comnih.gov

A Comprehensive Analysis of 8-CPT-cAMP (sodium salt): Mechanisms and Effector Interactions

The chemical compound 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate, commonly known as 8-CPT-cAMP (sodium salt), is a notable lipophilic analog of cyclic adenosine (B11128) monophosphate (cAMP). biolog.decaymanchem.comproteinkinase.biz Its chemical structure and properties, particularly its enhanced membrane permeability and stability against phosphodiesterases (PDEs), have made it a valuable tool in cellular biology research. biolog.deproteinkinase.biz This article provides a focused examination of the mechanisms of action and effector protein interactions of 8-CPT-cAMP, adhering to a strict outline to ensure a detailed and scientifically accurate presentation.

Mechanisms of Action and Effector Protein Interactions

The biological activities of 8-CPT-cAMP are multifaceted, stemming from its ability to interact with several key intracellular signaling proteins. While often utilized as a selective activator of cAMP-dependent protein kinase (PKA), its effects are broader, encompassing interactions with phosphodiesterases and cGMP-dependent protein kinase (PKG). medchemexpress.comscbt.com

Contrary to being solely a PKA activator, 8-CPT-cAMP exhibits significant inhibitory effects on several phosphodiesterase (PDE) isoforms. nih.gov PDEs are critical enzymes that regulate the intracellular levels of cyclic nucleotides by catalyzing their hydrolysis. physiology.org The interaction of 8-CPT-cAMP with these enzymes adds a layer of complexity to its cellular effects.

Research has demonstrated that 8-CPT-cAMP is a potent inhibitor of the cGMP-specific phosphodiesterase, PDE VA. nih.gov In fact, its inhibitory potency against PDE VA is comparable to that of zaprinast, a well-known inhibitor of this enzyme. nih.gov The compound is also metabolized by PDE VA, albeit at a slower rate than the enzyme's natural substrate, cGMP. nih.gov

Beyond PDE VA, 8-CPT-cAMP also inhibits the cGMP-inhibited phosphodiesterase (PDE III) and the cAMP-specific phosphodiesterase (PDE IV). caymanchem.comnih.govabcam.com However, its inhibitory potency towards these isoforms is considerably lower than for PDE VA. caymanchem.comnih.govabcam.com This differential inhibition of PDE isoforms highlights the compound's complex pharmacological profile. In contrast, many other cAMP derivatives show minimal inhibition of any PDE isoenzyme. nih.gov

The following table summarizes the inhibitory concentrations (IC50) of 8-CPT-cAMP against various PDE isoforms, providing a quantitative measure of its specificity.

The inhibitory action of 8-CPT-cAMP on PDEs, particularly PDE III and PDE IV, has direct implications for the modulation of endogenous cAMP levels. nih.govmdpi.com By inhibiting the enzymes responsible for cAMP degradation, 8-CPT-cAMP can lead to an increase in the intracellular concentration of this second messenger. frontiersin.org This effect is synergistic with its direct activation of PKA, as both mechanisms contribute to the enhancement of cAMP-mediated signaling pathways.

A significant aspect of 8-CPT-cAMP's activity is its ability to activate cGMP-dependent protein kinase (PKG), an action that is not immediately apparent from its name. biolog.deproteinkinase.biz This cross-reactivity is an important consideration in interpreting experimental results obtained using this compound. The activation of PKG by 8-CPT-cAMP occurs with a notable affinity, contributing to its broad spectrum of effects. caymanchem.com

The activation of PKG by 8-CPT-cAMP can initiate signaling cascades that are typically associated with cGMP. oup.com These pathways are involved in a range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. sigmaaldrich.com Therefore, when using 8-CPT-cAMP, it is essential to consider that the observed cellular responses may be a composite of both PKA and PKG activation. biolog.de

The following table presents the activation constants (Ka) of 8-CPT-cAMP for both PKA and PKG, illustrating its dual agonistic nature.

The actions of 8-CPT-cAMP exemplify the concept of multifaceted agonism, where a single compound can engage multiple targets to produce a complex and context-dependent cellular response. researchgate.net It acts as a direct activator of both PKA and PKG and an indirect modulator of cAMP levels through PDE inhibition. biolog.decaymanchem.commedchemexpress.com This multifaceted nature means that the ultimate physiological or pharmacological outcome of using 8-CPT-cAMP will depend on the specific cellular context, including the relative expression levels of PKA, PKG, and various PDE isoforms in the target cells. researchgate.net

For example, in some cell types, the PKA-activating properties of 8-CPT-cAMP may dominate, while in others, its effects on PKG or PDE inhibition could be more prominent. researchgate.net This context-dependent signaling is a critical consideration for researchers utilizing 8-CPT-cAMP to probe specific signaling pathways. The synergistic effects of 8-CPT-cAMP with other signaling molecules, such as all-trans retinoic acid (ATRA) in the differentiation of leukemia cells, further highlight the complexity of its actions. pnas.org In these instances, 8-CPT-cAMP-triggered PKA signaling can cross-talk with other pathways to modulate cellular responses. pnas.org

Advanced Research Methodologies and Techniques Employing 8 Cpt Camp Sodium Salt

Proteomics and Transcriptomics Approaches

High-throughput "omics" technologies are instrumental in understanding the global cellular changes induced by 8-CPT-cAMP. These approaches provide a broad view of the molecular landscape, revealing complex regulatory networks.

Quantitative proteomics is a powerful analytical method used to measure the abundance of proteins, providing insights into how cellular processes are altered by specific treatments. thermofisher.comtaylorandfrancis.com In studies involving 8-CPT-cAMP, researchers have employed this technique to define the proteins whose expression is regulated by the cAMP/PKA pathway. nih.gov

One significant study utilized a quantitative proteomics approach in wild-type (WT) and PKA-null (kin-) S49 murine T lymphoma cells to identify these regulatory effects. nih.gov Cells were treated with 100 μM 8-CPT-cAMP for 6 or 24 hours, and protein expression changes were analyzed. acs.org The analysis identified a total of 1056 proteins. nih.govacs.org After 6 hours of treatment in WT S49 cells, 8-CPT-cAMP induced PKA-dependent changes, increasing the expression of 16 proteins and decreasing the expression of 9 proteins. nih.gov A longer 24-hour incubation had more widespread effects, notably decreasing the expression of several transport proteins while increasing multiple proteins that regulate transcription or bind to ATP. nih.gov

Table 1: PKA-Dependent Protein Expression Changes in WT S49 Cells after 6-Hour Treatment with 8-CPT-cAMP
RegulationNumber of Proteins Affected
Increased Expression16
Decreased Expression9

Gene expression arrays and RNA sequencing (RNA-Seq) are high-throughput methods used to analyze the expression levels of thousands of genes simultaneously. nih.govnih.gov Affymetrix GeneChip arrays, a type of microarray, contain high-density oligonucleotide probes to measure the expression level of up to 47,000 transcripts and variants. nih.gov These technologies are crucial for understanding the transcriptomic response to signaling pathway activation. bu.eduresearchgate.net

While direct studies detailing a full transcriptomic analysis of 8-CPT-cAMP using these methods are specific to the experimental context, the utility of this approach is well-established. For instance, proteomics data is often correlated with transcriptomics data to understand the relationship between mRNA and protein levels. In the study of S49 cells treated with 8-CPT-cAMP, a comparison was made between the quantitative proteomics results and existing DNA microarray data. acs.org The analysis revealed a correlation coefficient of 0.41 between the DNA microarray data and the proteomics analysis after 24 hours of incubation with 8-CPT-cAMP. nih.govacs.org A similar correlation coefficient of 0.42 was found between the 6-hour microarray data and the 24-hour protein expression changes, indicating a degree of post-transcriptional regulation. nih.govacs.org

Real-time Polymerase Chain Reaction (PCR), also known as quantitative PCR (qPCR), is a highly sensitive and specific technique for measuring the abundance of specific mRNA transcripts. nih.govgene-quantification.de It is often used to validate the results obtained from broader, high-throughput methods like microarrays or RNA-Seq. researchgate.net The method combines amplification and detection in a single step, allowing for the quantification of target nucleic acids by monitoring fluorescence intensity in real-time. gene-quantification.de

The high sensitivity of real-time RT-PCR makes it possible to detect even a single molecule of a specific transcript from a small number of cells. gmo-qpcr-analysis.com This makes it an invaluable tool for studying the expression of specific genes of interest that are hypothesized to be regulated by the cAMP/PKA pathway following stimulation with 8-CPT-cAMP. For example, after identifying potential target genes through a microarray experiment, researchers would design specific primers and probes to quantify the changes in expression of those particular transcripts with high accuracy and reproducibility using real-time PCR. nih.gov

Functional Assays for Cellular Processes

Beyond profiling molecules, 8-CPT-cAMP is used in functional assays to observe its direct impact on complex cellular behaviors such as proliferation and differentiation.

Cell proliferation assays are used to measure the rate of cell growth and division. The cAMP pathway is known to have cell-type-specific effects on growth, and in many cell types, it inhibits proliferation. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability and, by extension, proliferation. nih.govnih.gov

The related compound 8-Cl-cAMP has been shown to have a potent antiproliferative effect on various cancer cell lines. nih.gov In one study, treatment with 8-Cl-cAMP for 72-96 hours inhibited the growth of ARO (colon cancer), NPA (melanoma), and WRO (follicular thyroid carcinoma) cells in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) values demonstrated its efficacy in the low micromolar range for these cell lines. nih.gov These assays are critical for determining the functional consequences of activating the cAMP pathway with analogs like 8-CPT-cAMP. nih.gov

Table 2: IC50 Values for the Antiproliferative Effect of 8-Cl-cAMP on Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
AROColon Cancer~2.3 - 13.6
NPAMelanoma~2.3 - 13.6
WROFollicular Thyroid Carcinoma~2.3 - 13.6

Cell differentiation is the process by which a cell changes from one cell type to a more specialized type. The cAMP pathway is a known modulator of differentiation in various cell lineages, including immune and neural cells. pnas.orgnih.govnih.gov Assays to measure differentiation often involve quantifying the expression of cell-type-specific markers or observing characteristic morphological changes. pnas.orgnih.gov

In the context of acute promyelocytic leukemia (APL) with the t(11;17) translocation, which is resistant to all-trans retinoic acid (ATRA), 8-CPT-cAMP has been shown to enhance cellular differentiation. pnas.org The nitroblue tetrazolium (NBT) reduction assay is used to measure the functional maturation of myeloid cells. In a study using U937-mt-PLZF/RARα leukemia cells, combined treatment with 1 µM ATRA and 100 µM 8-CPT-cAMP significantly increased the percentage of NBT-positive (differentiated) cells compared to treatment with ATRA alone. pnas.org This functional maturation was further confirmed by morphological analysis, which showed clear signs of differentiation in the cells treated with both agents. pnas.org

Table 3: Effect of 8-CPT-cAMP on ATRA-Induced Differentiation of U937-mt-PLZF/RARα Cells (NBT Reduction Assay)
Treatment Group% NBT Positive Cells (Day 5)% NBT Positive Cells (Day 7)
ATRA + 8-CPT-cAMP39.3 ± 1.8%60.0 ± 1.4%

Apoptosis Detection Methods (e.g., Caspase activity, Annexin V staining)

Apoptosis, or programmed cell death, is a fundamental biological process characterized by distinct morphological and biochemical hallmarks, including the activation of caspases and the externalization of phosphatidylserine (B164497) (PS). Researchers utilize specific assays to detect these events when studying the effects of cAMP analogs.

Annexin V Staining: A common method for detecting apoptosis involves the use of Annexin V, a protein that has a high affinity for phosphatidylserine (PS). thermofisher.comnih.gov In healthy cells, PS is located on the inner leaflet of the plasma membrane. researchgate.net During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. thermofisher.comresearchgate.net This is often combined with a vital dye like propidium (B1200493) iodide (PI), which can only enter cells that have lost membrane integrity, allowing for the differentiation between viable, early apoptotic, and late apoptotic or necrotic cells. nih.govnih.gov

Caspase Activity Assays: Caspases are a family of proteases that act as key executioners of apoptosis. biotium.com Assays to measure their activity are central to studying apoptosis. These methods often use a specific substrate for caspases, such as the tetrapeptide DEVD for caspase-3, linked to a reporter molecule. biotium.com Upon cleavage by an active caspase, the reporter generates a fluorescent or luminescent signal, providing a quantitative measure of enzyme activity. nih.gov

While direct studies using 8-CPT-cAMP (sodium salt) in these specific assays are not detailed in the provided sources, a related compound, 8-Cl-cAMP, has been shown to selectively cause rapid apoptosis in certain leukemia cells. nih.gov Researchers investigating the pro-apoptotic effects of cAMP analogs would employ techniques like Annexin V staining and caspase activity assays to quantify the extent and mechanism of cell death.

Table 1: Common Apoptosis Detection Methods

Method Principle Target Marker Stage of Apoptosis
Annexin V Staining Binds to phosphatidylserine (PS) on the outer cell membrane. thermofisher.comresearchgate.net Phosphatidylserine Early
Caspase Activity Assay Cleavage of a fluorogenic or luminogenic substrate by active caspases. nih.govbiotium.com Caspase-3/7 Activity Execution Phase

| Propidium Iodide (PI) Staining | Intercalates with DNA in cells with compromised membranes. nih.gov | Loss of Membrane Integrity | Late/Necrosis |

Cell Migration Assays (e.g., Wound Healing Assays)

Cell migration is crucial for processes like wound healing and immune responses. nih.govnih.gov The wound healing assay, or scratch assay, is a straightforward and widely used method to study cell migration in vitro. mdpi.comcellbiolabs.comresearchgate.net

The methodology involves creating a "wound" or a cell-free gap in a confluent monolayer of cells. cellbiolabs.com The ability of the cells to migrate and close this gap over time is then monitored, typically through microscopy. cellbiolabs.comresearchgate.net Studies have utilized this technique to investigate the role of cAMP in cell migration. For instance, the cAMP analog 8-Bromo-cAMP was shown to evoke a substantial migration of mouse embryonic stem cells into the denuded area in a wound healing assay. nih.govnih.gov This enhanced migration was linked to the remodeling of the actin cytoskeleton and the disruption of cell junctions, processes that facilitate cell movement. nih.govnih.gov The progression of wound closure can be quantified by imaging at different time points and measuring the area of the cell-free gap. researchgate.net

Table 2: Findings from Wound Healing Assays with cAMP Analogs

Compound Cell Type Observation Associated Mechanism

| 8-Bromo-cAMP | Mouse Embryonic Stem Cells (mESCs) | Stimulated migration into the wound bed and significant wound closure. nih.govnih.gov | Induced myosin light chain phosphorylation and actin cytoskeleton remodeling. nih.govnih.gov |

Ca2+ Imaging and Exocytosis Measurements

Exocytosis, the process by which cells release molecules by fusing vesicles with the plasma membrane, is often triggered by an increase in intracellular calcium ([Ca2+]i). The interplay between cAMP signaling and Ca2+-dependent exocytosis is a key area of research.

Exocytosis Measurements: A primary technique to monitor exocytosis in real-time is membrane capacitance measurement using whole-cell patch-clamp. The cell membrane capacitance is directly proportional to its surface area. When a vesicle fuses with the plasma membrane during exocytosis, the cell's surface area increases, leading to a measurable increase in membrane capacitance (ΔCm). nih.gov This allows for high-resolution tracking of secretory activity. In mouse melanotrophs, intracellular application of cAMP or the Epac-specific agonist 8-pCPT-2'-O-Me-cAMP significantly increased the total cumulative ΔCm, indicating an enhancement of depolarization-evoked exocytosis. nih.gov

Ca2+ Imaging: To correlate exocytosis with intracellular calcium levels, researchers use fluorescent Ca2+ indicators. These dyes change their fluorescence properties upon binding to Ca2+, allowing for the visualization and quantification of [Ca2+]i changes using fluorescence microscopy. Studies have shown that cAMP can act downstream of voltage-activated Ca2+ channels to directly affect the exocytotic machinery, sensitizing it to Ca2+. nih.govnih.gov In pancreatic beta cells, PKA activation was found to increase the sensitivity of exocytosis to Ca2+. nih.gov

Biochemical and Molecular Biology Techniques

Kinase Activity Assays (e.g., PKA catalytic activity)

To directly measure the biochemical effect of 8-CPT-cAMP, researchers perform kinase activity assays for its primary target, PKA. PKA is a tetrameric enzyme consisting of two regulatory (R) and two catalytic (C) subunits. nih.gov In its inactive state, the R subunits bind and inhibit the C subunits. nih.gov Binding of cAMP (or an analog like 8-CPT-cAMP) to the R subunits causes a conformational change, releasing the active C subunits. nih.gov

A common in vitro PKA catalytic activity assay involves quantifying the phosphorylation of a specific PKA substrate, such as kemptide (B1673388). researchgate.netaacrjournals.org The assay is performed on cell lysates, and the reaction mixture includes the cell extract, the kemptide substrate, and ATP (often radiolabeled [γ-32P]ATP). aacrjournals.org The transfer of the radiolabeled phosphate (B84403) group from ATP to the kemptide is then measured. To confirm the specificity of the activity, a highly selective PKA inhibitor peptide (PKI) is used in parallel reactions; the difference in phosphorylation with and without PKI represents the actual PKA activity. researchgate.net Using this method, studies have demonstrated that treatment of acute promyelocytic leukemia cells with 8-CPT-cAMP stimulates PKA catalytic activity. researchgate.net

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. raybiotech.com It is particularly valuable for studying signal transduction pathways by using phospho-specific antibodies that recognize a protein only when it is phosphorylated at a specific site. raybiotech.comresearchgate.net

The process involves separating proteins from cell lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a membrane, and then probing the membrane with specific antibodies. raybiotech.com To study phosphorylation events downstream of 8-CPT-cAMP, researchers compare protein extracts from untreated and treated cells. For example, after stimulating cells with 8-CPT-cAMP, Western blotting can be used to detect the autophosphorylation of the PKA type II regulatory subunit (PKA-RIIα). researchgate.net An increase in the signal from a phospho-specific PKA-RIIα antibody, normalized to the signal from an antibody that detects total PKA-RIIα, provides a quantitative measure of the pathway's activation. researchgate.net When performing these experiments, it is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of the proteins during sample preparation. researchgate.net

Reporter Gene Assays (e.g., CRE-Luc)

Reporter gene assays are powerful tools for measuring the transcriptional activity of a signaling pathway. promega.com The cAMP/PKA pathway culminates in the phosphorylation of the cAMP Response Element Binding Protein (CREB). Phosphorylated CREB binds to DNA sequences called cAMP Response Elements (CREs) in the promoters of target genes, driving their transcription. nih.govamsbio.com

A CRE-Luc reporter assay utilizes a plasmid vector containing the firefly luciferase gene (Luc) under the control of a promoter with multiple copies of the CRE sequence. amsbio.combpsbioscience.com When this plasmid is introduced into cells, the activation of the cAMP/PKA pathway by a stimulus like 8-CPT-cAMP leads to the binding of activated CREB to the CREs and the expression of luciferase. The amount of light produced by the luciferase enzyme, which can be easily measured with a luminometer, is directly proportional to the activity of the cAMP/PKA/CREB signaling pathway. bpsbioscience.com To control for variations in transfection efficiency, a second reporter, such as Renilla luciferase expressed from a constitutive promoter, is often co-transfected. amsbio.combpsbioscience.com

GTP-Loading Assays for Small G-proteins (e.g., Rap1)

8-CPT-cAMP (sodium salt) and its analogs are instrumental in studying the activation of small G-proteins, such as Rap1, through GTP-loading assays. Rap1, a member of the Ras superfamily of GTPases, acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.gov The activation is promoted by Guanine (B1146940) Nucleotide Exchange Factors (GEFs), like the Exchange Protein directly Activated by Cyclic AMP (Epac). nih.govnih.gov As an activator of Epac, 8-CPT-cAMP facilitates the exchange of GDP for GTP on Rap1, thereby switching it to its active conformation. researchgate.netnih.gov

Researchers employ several types of assays to measure this activation. A common method is a pull-down assay that uses the Rap1-binding domain (RBD) of one of its downstream effectors, such as RalGDS, coupled to agarose (B213101) beads. cellbiolabs.com In this procedure, cell lysates from cells stimulated with an Epac activator like 8-CPT-cAMP are incubated with the RalGDS-RBD beads. researchgate.netcellbiolabs.com The activated, GTP-bound Rap1 specifically binds to the RBD, while the inactive, GDP-bound form does not. The beads are then precipitated, and the captured Rap1-GTP is detected and quantified via Western blotting using an anti-Rap1 antibody. researchgate.netcellbiolabs.com

Another technique involves in vitro assays with purified components and fluorescently labeled nucleotides. upstate.edu For instance, a fluorescent GDP analog, MANT-GDP, can be pre-loaded onto recombinant Rap1. upstate.edu The addition of Epac and an activator like 8-pCPT-2′-O-Me-cAMP triggers the GEF activity of Epac, leading to the dissociation of MANT-GDP from Rap1. upstate.edu This dissociation results in a measurable decrease in fluorescence, providing a quantitative measure of Rap1 activation in real-time. upstate.edu These assays demonstrate that specific cAMP analogs can induce a substantial increase in the active, GTP-bound form of Rap1. researchgate.netnih.gov

Application as a Pharmacological Probe

The compound 8-CPT-cAMP and its derivatives serve as critical pharmacological probes for dissecting the complex signaling networks mediated by cyclic AMP (cAMP). researchgate.net As a lipophilic, membrane-permeable cAMP analog, 8-CPT-cAMP can directly activate intracellular cAMP effectors, bypassing the need for hormonal stimulation of adenylyl cyclase. researchgate.netbiolog.de This property allows researchers to investigate the specific downstream consequences of elevated cAMP signaling. It is widely used to activate Protein Kinase A (PKA) and Epac, the two main intracellular receptors for cAMP. biolog.denih.govabcam.com By selectively activating these pathways, investigators can elucidate the distinct and sometimes opposing roles of PKA and Epac in various cellular processes, including gene expression, cell adhesion, exocytosis, and proliferation. nih.govplos.org

Differentiation of PKA-Dependent vs. Epac-Dependent Pathways

A key application of 8-CPT-cAMP and its analogs is the differentiation between cellular events mediated by PKA and those controlled by Epac. semanticscholar.org While the parent compound 8-CPT-cAMP activates both PKA and Epac, its modified analogs exhibit strong selectivity, providing a powerful toolkit for distinguishing between the two pathways. biolog.demedchemexpress.com

The discovery of Epac revealed that many cellular responses to cAMP previously attributed solely to PKA could be independent of it. nih.gov For example, studies in Schwann cells have shown that the mitogenic effects of cAMP are mediated by PKA, whereas the differentiating actions that lead to myelin formation are dependent on Epac. plos.org Similarly, in neuronal growth cones, cAMP-dependent attraction is mediated by Epac, while repulsion is mediated by PKA. jneurosci.org

Researchers utilize pathway-selective analogs in functional assays to parse these effects. A common experimental design involves comparing the effects of a PKA-selective activator (like 6-Bnz-cAMP) with an Epac-selective activator (like 8-pCPT-2′-O-Me-cAMP). plos.orgnih.gov For instance, an assay measuring the activity of the cAMP response element (CRE), which drives the expression of CRE-luciferase (CRE-Luc) reporter genes, is diagnostic for the PKA-CREB signaling pathway. Studies have shown that 8-CPT-cAMP stimulates CRE-Luc activity in a PKA-dependent manner, an effect that is blocked by PKA inhibitors. In contrast, the Epac-selective analog 8-pCPT-2′-O-Me-cAMP fails to stimulate this reporter, confirming its inability to activate the PKA pathway. nih.gov This selectivity allows for the unambiguous assignment of specific cellular functions to either PKA or Epac activation. nih.govnih.gov

Use of Modified Analogs (e.g., 8-pCPT-2′-O-Me-cAMP, 8-CPT-2′-O-Me-cAMP-AM) for Selectivity

The development of modified cAMP analogs with high selectivity for Epac over PKA has been a significant advancement in cAMP signaling research. upstate.edu The most widely used of these is 8-(4-Chlorophenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate (8-pCPT-2′-O-Me-cAMP). nih.govnih.gov This analog incorporates two key modifications: a hydrophobic 8-pCPT group at the C8 position of the adenine (B156593) ring and a methyl group at the 2′-O position of the ribose. upstate.edu The 2′-O-methyl substitution sterically hinders the analog from binding effectively to and activating PKA, while the 8-pCPT group enhances its affinity and efficacy at Epac. upstate.edu This combination results in a potent and highly selective Epac activator. upstate.educaymanchem.com

To improve utility in cell-based assays, a cell-permeant prodrug version, 8-pCPT-2′-O-Me-cAMP-AM (acetoxymethyl ester), was created. scispace.com The addition of the acetoxymethyl ester group increases the lipophilicity of the molecule, facilitating its passage across the plasma membrane. sinobiological.combiolog.de Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeant 8-pCPT-2′-O-Me-cAMP, which then accumulates intracellularly to activate Epac. biolog.de This analog is more potent than its parent compound in cellular systems.

These selective tools have been crucial in demonstrating the role of Epac in diverse functions such as insulin (B600854) secretion, cell adhesion, and regulation of intracellular calcium levels, independent of PKA activation. nih.govnih.gov

Data Tables

Table 1: Selectivity of cAMP Analogs for Epac vs. PKA
CompoundPrimary Target(s)Key FeatureReference
8-CPT-cAMPPKA and EpacActivates both major cAMP effectors. biolog.deabcam.com
6-Bnz-cAMPPKAPKA-selective activator, used as an Epac-negative control. biolog.denih.gov
8-pCPT-2′-O-Me-cAMPEpacHighly selective for Epac due to 2'-O-methyl substitution that impairs PKA activation. upstate.edunih.govcaymanchem.com
8-pCPT-2′-O-Me-cAMP-AMEpac (intracellularly)Cell-permeable prodrug of 8-pCPT-2′-O-Me-cAMP; cleaved by intracellular esterases to its active form. scispace.combiolog.de
Table 2: Summary of Research Findings Using 8-CPT-cAMP and Analogs
Compound UsedExperimental SystemMajor FindingReference
8-CPT-cAMPCultured RPE monolayersActivated total Rap1, enhanced cortical F-actin, and increased linear junctional localization of ZO-1. researchgate.net
8-CPT-cAMPRat DRG neuronsMediates growth cone attraction at high concentrations (via Epac) and repulsion at lower concentrations (via PKA). jneurosci.org
8-pCPT-2′-O-Me-cAMPINS-1 insulin-secreting cellsStimulated Ca2+ release and exocytosis; effect was PKA-independent and blocked by dominant-negative Epac2. nih.gov
8-pCPT-2′-O-Me-cAMPNIH3T3 cellsFully activated Rap1 but failed to promote PKA-dependent phosphorylation of CREB. upstate.edu
8-pCPT-2′-O-Me-cAMP-AMRat INS-1 cellsDemonstrated enhanced Rap1 activation and insulin secretagogue properties compared to the non-AM analog.
PKA vs. Epac selective analogsSchwann cellsPKA activity was required for proliferation, while Epac activity was required for differentiation and myelin formation. plos.org

Future Directions and Unresolved Questions

Elucidating Underexplored Signaling Pathways and Downstream Effectors

While 8-CPT-cAMP is a well-known activator of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), its potential to engage other signaling pathways remains an area ripe for exploration. Research has shown that 8-CPT-cAMP can potently inhibit certain cyclic GMP-specific phosphodiesterases (PDEs), such as PDE5A, as well as PDE3 and PDE4. frontiersin.orgabcam.combiolog.de This inhibition can indirectly elevate levels of cAMP and cGMP, potentially activating other downstream effectors like protein kinase G (PKG) and cyclic nucleotide-gated (CNG) channels. frontiersin.orgbiolog.de The physiological relevance of this PDE inhibition in the context of 8-CPT-cAMP application is an unresolved question that warrants further investigation.

Furthermore, studies on related Epac-selective analogs have revealed that their metabolites can induce significant biological effects through novel signaling pathways independent of both PKA and Epac. This raises the critical question of whether metabolites of 8-CPT-cAMP itself possess unique biological activities that contribute to its observed effects. Future research employing metabolomic and proteomic approaches is necessary to identify these potential metabolites and their downstream targets.

Additionally, while effectors like the Rap1 GTPase are well-documented targets of the Epac pathway activated by 8-CPT-cAMP, other downstream signaling nodes are less characterized. For example, in some cellular contexts, Epac activation has been linked to the p38 mitogen-activated protein kinase (MAPK) pathway, leading to outcomes like apoptosis. bmbreports.org The precise molecular links and the full cascade of events in these less-explored branches of cAMP signaling need to be systematically elucidated.

Investigation of Isoform-Specific Roles of PKA and Epac in Complex Biological Systems

The distinct subcellular localization of Epac isoforms is a key factor in their specific functions. In cardiac myocytes, for instance, research has revealed a clear spatial and functional separation:

Epac1 is primarily concentrated around the nucleus and is functionally linked to nuclear signaling events, such as the export of the transcriptional regulator histone deacetylase 5 (HDAC5), which is associated with cardiac hypertrophy. nih.govpnas.org

Epac2 is localized along the T-tubules and is functionally involved in regulating sarcoplasmic reticulum Ca2+ leak, a process linked to arrhythmogenesis. ahajournals.orgnih.govpnas.org

Future research will need to leverage advanced techniques to probe these isoform-specific functions more deeply. The development and use of isoform-specific Förster Resonance Energy Transfer (FRET) biosensors and novel fluorescent ligands can help visualize the activation of individual PKA and Epac isoforms in real-time within distinct cellular compartments. nih.govpnas.orgembopress.orgpnas.org Combining these tools with genetic models, such as isoform-specific knockouts, will be crucial for definitively assigning specific biological roles to each PKA and Epac isoform in response to cAMP signaling. ahajournals.orgnih.gov

Feature Epac1 Epac2 References
Primary Localization (Cardiomyocytes) PerinuclearT-tubules / Z-lines nih.govpnas.org
Preferential Activator Analog 8-pCPT-2'-O-Me-cAMPSp-8-BnT-cAMPS bmbreports.orgahajournals.org
Key Function (Cardiomyocytes) Regulation of nuclear signaling (e.g., HDAC5 export), cardiac hypertrophyRegulation of sarcoplasmic reticulum (SR) Ca2+ leak, arrhythmogenesis ahajournals.orgnih.govpnas.org
Key Function (Pancreatic β-Cells) Less prominent roleCritical for Ca2+-induced Ca2+ release (CICR) and insulin (B600854) secretion nih.gov

Cross-talk with Novel Signaling Networks

The integration of cAMP signaling with other major cellular pathways is a complex process that is still being mapped. While cross-talk with the MAPK pathway is well-established, future research is turning towards understanding the intersection of cAMP signaling with other critical networks like the mTOR and Hippo pathways.

mTOR Signaling: The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism, existing in two complexes, mTORC1 and mTORC2. Emerging evidence shows that cAMP signaling, via its effectors, can modulate mTOR activity.

PKA-mediated cross-talk: PKA can directly phosphorylate the mTORC1 component Raptor, leading to potent inhibition of mTORC1 activity. tdl.org

Epac-mediated cross-talk: In contrast, selective activation of Epac in prostate cancer cells has been shown to upregulate mTORC2 activation, promoting cell survival and proliferation. portlandpress.comresearchgate.net The precise conditions under which cAMP signaling activates or inhibits different branches of the mTOR network, and the functional consequences of this dual regulation, are key unresolved questions.

Hippo-YAP Signaling: The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is linked to cancer. Its core effectors are the transcriptional co-activators YAP and TAZ. Recent studies have demonstrated a direct and inhibitory cross-talk from the cAMP pathway to the Hippo-YAP pathway. nih.gov

Activation of Gαs-coupled receptors, which elevates cAMP, leads to the activation of LATS1/2 kinases, the upstream inhibitors of YAP/TAZ. nih.gov

Specifically, the PKA branch of cAMP signaling has been shown to increase the phosphorylation of YAP, leading to its inactivation and cytoplasmic retention. nih.govgoogle.com Future studies using 8-CPT-cAMP and its more specific derivatives will be vital to dissect how the PKA and Epac branches of cAMP signaling differentially regulate Hippo-YAP activity and how this interaction influences cell fate in development and disease.

Development of Advanced Analog Tools with Enhanced Specificity or Delivery

Progress in understanding cAMP signaling is intrinsically linked to the chemical tools available. While 8-CPT-cAMP is a cornerstone, the development of advanced analogs with improved properties is a major goal for future research.

Enhanced Specificity: A key objective is the creation of probes with greater selectivity for PKA versus Epac, and even for individual isoforms. This allows for the unambiguous attribution of a biological effect to a specific signaling branch.

Epac-selective activators: 8-pCPT-2'-O-Me-cAMP was a major breakthrough, offering high selectivity for Epac over PKA. nih.govnih.gov

PKA-selective activators: Conversely, analogs like N6-Benzoyl-cAMP (6-Bnz-cAMP) have been developed to specifically activate PKA without stimulating Epac. embopress.orgoup.com

Isoform-selective tools: More recently, even greater specificity has been achieved. Sp-8-BnT-cAMPS has been identified as an Epac2-selective agonist, while inhibitors like ESI-05 and ESI-07 are specific for Epac2. bmbreports.orgahajournals.orgpnas.org The design of PKA isoform-specific peptide disruptors is also an active area of research. nih.gov

Enhanced Delivery and Control: Another critical direction is the development of analogs with better spatiotemporal control.

Improved Permeability: To overcome the poor membrane permeability of some analogs, acetoxymethyl (AM) ester derivatives (e.g., 8-pCPT-2'-O-Me-cAMP-AM) have been synthesized. These compounds readily cross the cell membrane and are then cleaved by intracellular esterases to release the active compound. ahajournals.orgresearchgate.net

"Caged" Analogs: Photoactivatable or "caged" analogs of cAMP are powerful tools that remain inert until activated by a flash of light. This allows researchers to precisely control the timing and location of cAMP release within a cell, enabling the study of rapid signaling dynamics. researchgate.netnih.gov The development of a caged version of 8-CPT-cAMP would provide unparalleled control for studying its specific downstream effects.

Fluorescent Analogs: The synthesis of fluorescent cAMP derivatives (e.g., 8-[Pharos-575]-2'-O-Me-cAMP) allows for direct visualization of their binding to target proteins like Epac, helping to map their subcellular distribution and interaction dynamics. nih.govpnas.orgresearchgate.net

Analog Type Example Compound(s) Primary Advancement / Purpose References
PKA-Selective Activator N6-Benzoyl-cAMP (6-Bnz-cAMP)Activates PKA without activating Epac. embopress.orgoup.com
Epac-Selective Activator 8-pCPT-2'-O-Me-cAMPActivates Epac with ~100-fold selectivity over PKA. bmbreports.orgahajournals.orgnih.gov
Epac2-Selective Activator Sp-8-BnT-cAMPSSelectively activates the Epac2 isoform over Epac1. bmbreports.orgahajournals.orgportlandpress.com
Epac2-Selective Inhibitor ESI-05, ESI-07Allosterically inhibits the Epac2 isoform specifically. ahajournals.orgpnas.org
Membrane-Permeant Prodrug 8-pCPT-2'-O-Me-cAMP-AMAcetoxymethyl (AM) ester form for enhanced cell entry. ahajournals.orgresearchgate.net
Fluorescent Ligand 8-[Pharos-575]-2'-O-Me-cAMPAllows for visualization of binding to and localization of Epac isoforms. nih.govpnas.org
Photoactivatable ("Caged") Probes DMNB-caged cAMPInert until activated by light, allowing for precise spatiotemporal control of cAMP release. researchgate.netnih.gov

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